molecular formula C16H27NO5 B1673042 Heliotrine CAS No. 303-33-3

Heliotrine

Cat. No.: B1673042
CAS No.: 303-33-3
M. Wt: 313.39 g/mol
InChI Key: LMFKRLGHEKVMNT-UJDVCPFMSA-N
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Mechanism of Action

Target of Action

Heliotrine is a monoester pyrrolizidine alkaloid . The primary targets of this compound are the cells in the liver, specifically hepatoma cells . The liver is the primary site of this compound metabolism and is therefore the most affected organ.

Mode of Action

This compound interacts with its targets, the hepatoma cells, by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. This interaction results in changes at the cellular level, leading to the death of the affected cells .

Biochemical Pathways

This compound affects the biochemical pathways related to cell death and survival. The exact pathways and their downstream effects are still under investigation. It is known that the toxicity of this compound and other pyrrolizidine alkaloids arises from their metabolism to reactive pyrrolic esters . These metabolites can bind to cellular macromolecules, leading to cell death .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, this compound is metabolized in the liver to produce reactive metabolites. These metabolites are responsible for the toxic effects of this compound . The bioavailability of this compound is influenced by its metabolism. Detailed information about the adme properties of this compound is currently limited .

Result of Action

The primary result of this compound’s action is hepatotoxicity, specifically the induction of apoptosis in hepatoma cells . This can lead to liver damage and potentially liver failure. In addition, this compound has been shown to have genotoxic effects, causing DNA damage .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the metabolism of this compound, potentially altering its toxicity. Additionally, factors such as the dose of this compound and the duration of exposure can influence its effects

Biochemical Analysis

Biochemical Properties

Heliotrine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with cytochrome P450 enzymes in the liver. These enzymes metabolize this compound into reactive intermediates, which can form adducts with cellular macromolecules such as DNA and proteins. This interaction leads to the formation of DNA cross-links and protein adducts, contributing to the compound’s genotoxic and hepatotoxic effects .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In hepatocytes, this compound induces DNA damage, leading to the activation of DNA damage response pathways. This activation results in cell cycle arrest and apoptosis. Additionally, this compound affects cell signaling pathways, including those involved in inflammation and oxidative stress. The compound also influences gene expression, leading to the upregulation of genes associated with DNA repair and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its bioactivation by cytochrome P450 enzymes, resulting in the formation of reactive intermediates. These intermediates can bind covalently to DNA, forming DNA adducts that interfere with DNA replication and transcription. This compound also inhibits the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition further contributes to the compound’s genotoxic effects. Additionally, this compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but its reactive intermediates can degrade over time, reducing their genotoxic potential. Long-term exposure to this compound in in vitro and in vivo studies has shown persistent DNA damage and alterations in cellular function. These long-term effects include chronic inflammation, fibrosis, and the development of liver tumors .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound induces mild DNA damage and cellular stress responses. At higher doses, the compound causes significant hepatotoxicity, characterized by liver necrosis, inflammation, and fibrosis. Threshold effects have been observed, with toxic effects becoming more pronounced at doses exceeding a certain threshold. High doses of this compound can also lead to systemic toxicity, affecting other organs such as the kidneys and lungs .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily in the liver. The compound is metabolized by cytochrome P450 enzymes into reactive intermediates, which can undergo further biotransformation by phase II enzymes such as glutathione S-transferases. These enzymes conjugate the reactive intermediates with glutathione, facilitating their excretion from the body. This compound’s metabolism also affects metabolic flux and metabolite levels, leading to alterations in cellular redox status and energy metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can enter cells via passive diffusion or active transport mediated by specific transporters. Once inside the cells, this compound can bind to cellular proteins and nucleic acids, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can localize to the nucleus, where it interacts with DNA and nuclear proteins, leading to genotoxic effects. The compound can also be found in the cytoplasm, where it interacts with cytoplasmic proteins and organelles such as mitochondria. This compound’s localization to specific subcellular compartments is influenced by targeting signals and post-translational modifications, which direct the compound to its sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amino alcohols with aldehydes or ketones under acidic conditions to form the pyrrolizidine ring .

Industrial Production Methods: Industrial production of heliotrine typically involves the extraction from plant sources, particularly from species of the genus Heliotropium. The extraction process includes drying the plant material, followed by solvent extraction and purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Heliotrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: this compound N-oxide

    Reduction: Dihydrothis compound

    Substitution: Various substituted pyrrolizidine derivatives

Comparison with Similar Compounds

Heliotrine is similar to other pyrrolizidine alkaloids such as lasiocarpine, retrorsine, and monocrotaline . this compound is unique in its specific structural features and biological activity:

    Lasiocarpine: Known for its potent hepatotoxicity and carcinogenicity.

    Retrorsine: Exhibits similar toxicological properties but differs in its metabolic pathways.

    Monocrotaline: Primarily studied for its pulmonary toxicity and use in animal models of pulmonary hypertension.

This compound’s uniqueness lies in its specific reactivity and the formation of distinct metabolites that contribute to its toxicological profile .

Properties

IUPAC Name

[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFKRLGHEKVMNT-UJDVCPFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075381
Record name Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303-33-3
Record name (+)-Heliotrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heliotrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HELIOTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYB88Y4FUZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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